molecular formula C17H25ClN4O2 B5512066 8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one

8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5512066
M. Wt: 352.9 g/mol
InChI Key: WMGQEHFPRANUEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to 8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one involves multi-step processes. For instance, Kuroyan et al. (1983) described the synthesis of 9-thia-1,4-diazaspiro[5.5]undecanes, demonstrating a method that could be adapted for the synthesis of related diazaspiro[5.5]undecane derivatives (Kuroyan, Sarkisyan, & Vartanyan, 1983).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by a spiro-connected cyclic system. Zhou et al. (2001) explored the structural aspects of a similar compound, providing insights into the molecular architecture of these types of molecules (Zhou et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives often involves reactions with electrophiles and nucleophiles. For example, Cordes et al. (2013) described the reactivity of a related spiroaminal with various electrophiles, demonstrating the versatility of these compounds in chemical synthesis (Cordes, Murray, White, & Barrett, 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives include aspects like solubility, melting point, and stability. Zhang et al. (2008) provided a detailed analysis of a related compound using NMR spectroscopy, which is crucial for understanding the physical properties of these compounds (Zhang, Zhu, Xu, Cheng, Niu, & Chen, 2008).

Scientific Research Applications

Synthesis and Characterization

  • The construction of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , can be efficiently achieved through intramolecular spirocyclization of substituted pyridines. This method entails in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Catalysis and Reaction Mechanisms

  • Nitrogen-containing spiro heterocycles like 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones have been synthesized through a double Michael addition reaction without the use of catalysts. This process yields high yields in short reaction times, highlighting efficient synthesis methods for compounds similar to the one (Aggarwal, Vij, & Khurana, 2014).

Crystallography and Structural Analysis

  • Detailed structural elucidation of diazaspiro compounds, which share structural similarities with the given compound, has been achieved using X-ray crystallography. This analysis reveals that intermolecular interactions like hydrogen bonding and π–π stacking are crucial for crystal packing (Islam et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and can involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely .

properties

IUPAC Name

8-[3-(4-chloropyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O2/c1-2-20-12-17(7-4-15(20)23)6-3-8-21(13-17)16(24)5-9-22-11-14(18)10-19-22/h10-11H,2-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGQEHFPRANUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCCN(C2)C(=O)CCN3C=C(C=N3)Cl)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one

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